8-(4-ethoxyphenyl)-2-(4-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Description
8-(4-ethoxyphenyl)-2-(4-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C20H19FN4O3 and its molecular weight is 382.395. The purity is usually 95%.
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Scientific Research Applications
Biochemical Applications
Phosphodiesterase Inhibitors : Compounds within the triazine class have been explored as phosphodiesterase (PDE) inhibitors, offering potential therapeutic applications in inflammatory diseases. For example, derivatives of pyrazolo[1,5-a]-1,3,5-triazines have shown potent inhibition of PDE4, a target for anti-inflammatory drugs, highlighting their relevance in drug discovery and development (Raboisson et al., 2003).
Synthetic Chemistry
Novel Synthetic Routes : Research has focused on developing new synthetic methods for triazine derivatives, offering scaffolds for further chemical exploration. Studies have detailed innovative approaches to synthesize triazinobenzimidazolediones, showcasing the versatility of triazine-based compounds in generating diverse chemical structures with potential biological activities (Klein et al., 2002).
Antimicrobial Agents
Antimicrobial Activities : Several triazine derivatives have been synthesized and evaluated for their antimicrobial properties. This includes research on 1,2,4-triazole derivatives and their efficacy against various microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007).
Material Science
Polyimide Synthesis : Triazine-based diamines have been used to synthesize polyimides with excellent solubility and thermal stability. Such materials are of interest for applications in electronics and coatings, indicating the broad utility of triazine compounds beyond pharmaceuticals (Li et al., 2017).
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-2-28-17-9-7-16(8-10-17)23-11-12-24-18(26)19(27)25(22-20(23)24)13-14-3-5-15(21)6-4-14/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZKSAGUTHTOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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